molecular formula C9H11ClN2O3S B010777 Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 19749-93-0

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B010777
CAS No.: 19749-93-0
M. Wt: 262.71 g/mol
InChI Key: HIQNYVMHIBFTCT-UHFFFAOYSA-N
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Description

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the chloroacetyl group and the thiazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

The synthesis of Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of chloroacetyl chloride with 2-amino-1,3-thiazole in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with various molecular targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can interact with aromatic residues in the active sites of enzymes, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole-based compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Biological Activity

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable subject of study in drug development.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a chloroacetyl group and an ethyl acetate moiety. The presence of nitrogen and sulfur in its structure contributes to its reactivity and biological activity.

Chemical Formula: C₇H₈ClN₂O₂S
Molecular Weight: 202.67 g/mol
CAS Number: 19749-93-0

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reaction with Chloroacetyl Chloride: The compound is synthesized by reacting chloroacetyl chloride with 2-amino-1,3-thiazole in the presence of a base.
  • Esterification: The resulting intermediate undergoes esterification with ethanol, often using an acid catalyst like sulfuric acid to yield the final product.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Antitumor Activity

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against HT29 (colon cancer) and Jurkat (T-cell leukemia) cells, demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin. The presence of the thiazole ring is crucial for its anticancer activity, as it enhances binding affinity to target proteins involved in cell proliferation .

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes. Its chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to modulation of their activity. This characteristic makes it a useful scaffold for designing enzyme inhibitors in drug discovery.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:

  • Substitution Patterns: Variations in substituents on the thiazole ring significantly affect antimicrobial and anticancer potency.
  • Functional Group Influence: The presence of electron-withdrawing groups enhances biological activity by increasing lipophilicity and improving membrane permeability .

Comparative Analysis

To further understand the unique properties of this compound, comparisons can be made with other thiazole derivatives:

CompoundActivity TypeIC50 (µg/mL)Comments
Ethyl {2-amino-1,3-thiazole}Antimicrobial>50Broader spectrum but less potent than target compound
Thiazole-4-carboxylic AcidAnticancer5.0Similar mechanism but different functional group effects
ChloroacetylthiazoleAntimicrobial10.0Lacks ethyl ester group affecting solubility

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Study: In vitro studies on Jurkat cells showed that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in leukemia treatment.
  • Antimicrobial Testing: Clinical isolates of Staphylococcus aureus were treated with varying concentrations of this compound, revealing effective inhibition at concentrations as low as 5 µg/mL.

Properties

IUPAC Name

ethyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-2-15-8(14)3-6-5-16-9(11-6)12-7(13)4-10/h5H,2-4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQNYVMHIBFTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332860
Record name ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19749-93-0
Record name ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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